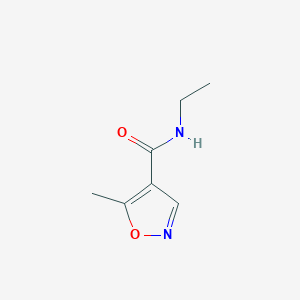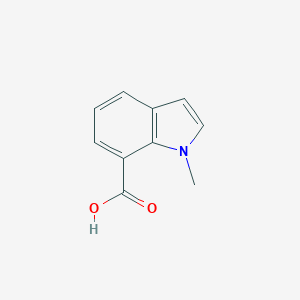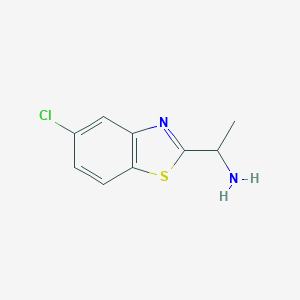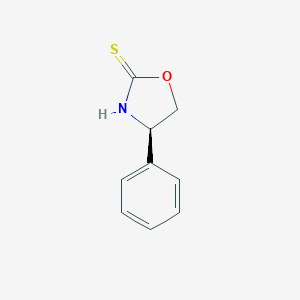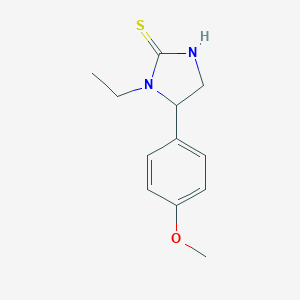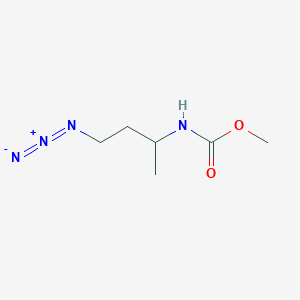
methyl N-(4-azidobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-azidobutan-2-yl)carbamate, also known as Methyl 4-azido-2-(carbamoyloxy)butanoate (MACB), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MACB is a carbamate derivative that contains an azide functional group, which makes it a valuable tool for bioconjugation and click chemistry.
Mécanisme D'action
The mechanism of action of MACB is based on the azide functional group, which is highly reactive towards alkynes and other strained alkenes. When MACB is added to a reaction mixture containing an alkyne, it undergoes a cycloaddition reaction known as the Huisgen reaction or click reaction. This reaction is highly specific and does not require any catalysts or harsh reaction conditions.
Effets Biochimiques Et Physiologiques
MACB has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. MACB can be used in vitro and in vivo for labeling biomolecules and studying their interactions and functions.
Avantages Et Limitations Des Expériences En Laboratoire
MACB has several advantages for lab experiments. It is easy to synthesize and can be used for bioconjugation and click chemistry without the need for catalysts or harsh reaction conditions. MACB is also relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. However, MACB has some limitations, such as its limited solubility in water, which can affect its use in certain applications.
Orientations Futures
MACB has several potential future directions for its use in scientific research. One area of interest is in the development of novel biomaterials and drug delivery systems. MACB can be used to modify the surfaces of nanoparticles and other materials for targeted drug delivery and imaging. MACB can also be used to develop new biosensors and diagnostic tools for detecting biomolecules and disease markers. Furthermore, MACB can be used to study protein-protein interactions and other biological processes in vitro and in vivo. Overall, MACB is a valuable tool for scientific research and has significant potential for future applications.
Méthodes De Synthèse
The synthesis of MACB involves the reaction of 4-azidobutan-2-ol with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxybutyric acid to form MACB. The reaction scheme is shown below:
Applications De Recherche Scientifique
MACB has several potential applications in scientific research. One of the most significant applications is in bioconjugation and click chemistry. MACB can be used to selectively label biomolecules such as proteins, peptides, and nucleic acids, which can then be used for detection, imaging, and drug delivery. MACB can also be used to modify surfaces of nanoparticles and other materials for biomedical applications.
Propriétés
Numéro CAS |
177489-84-8 |
|---|---|
Nom du produit |
methyl N-(4-azidobutan-2-yl)carbamate |
Formule moléculaire |
C6H12N4O2 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
methyl N-(4-azidobutan-2-yl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-5(3-4-8-10-7)9-6(11)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
Clé InChI |
VHKLFASSHRZIPS-UHFFFAOYSA-N |
SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
SMILES canonique |
CC(CCN=[N+]=[N-])NC(=O)OC |
Synonymes |
Carbamic acid, (3-azido-1-methylpropyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




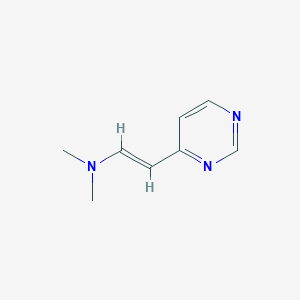
![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)


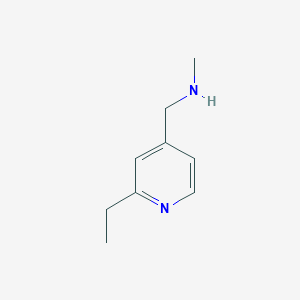
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)


